Estrogenic Potency Rank Order: Zearalenone Occupies an Intermediate Position Between Its Primary Metabolites
In a reporter gene assay using natural steroid receptors, the estrogenic potency of Zearalenone (ZEN) was compared directly to its metabolites α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL). α-ZOL exhibited the strongest potency (EC50 0.022 ± 0.001 nM), which is only slightly less potent than 17-β estradiol (EC50 0.015 ± 0.002 nM). ZEN was found to be approximately 70 times less potent than α-ZOL, yet twice as potent as β-ZOL [1]. This establishes ZEN as a distinctly intermediate estrogenic agonist within its own metabolite class, neither as potent as the bioactivated α-form nor as weak as the β-form.
| Evidence Dimension | Estrogenic potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.54 nM (calculated as 70 × 0.022 nM) |
| Comparator Or Baseline | α-Zearalenol: EC50 = 0.022 ± 0.001 nM; β-Zearalenol: EC50 = ~3.08 nM (calculated as 0.022 nM / 0.5) |
| Quantified Difference | ZEN is ~70× less potent than α-ZOL; ZEN is 2× more potent than β-ZOL |
| Conditions | Reporter gene assay with natural steroid receptors; in vitro |
Why This Matters
Procurement of ZEN, rather than α-ZOL or β-ZOL, is essential for studies requiring the baseline, non-bioactivated parent compound to accurately model environmental exposure or to serve as a calibration midpoint in mixture analyses.
- [1] Frizzell C, Ndossi D, Verhaegen S, et al. Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis. Toxicol Lett. 2011;206(2):210-217. View Source
